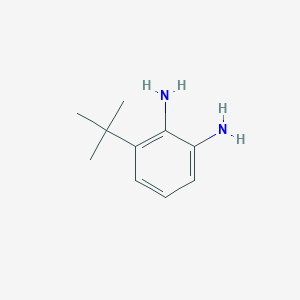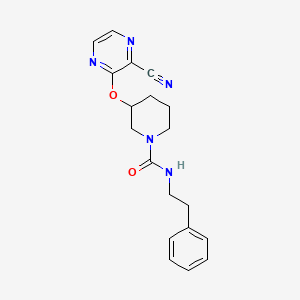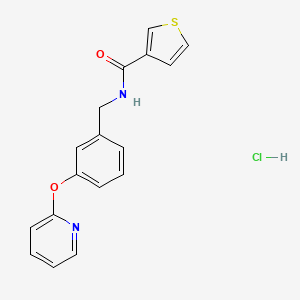![molecular formula C11H12N4O3S B2363180 N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]thiophène-3-carboxamide CAS No. 2034465-38-6](/img/structure/B2363180.png)
N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide” is a compound that is related to the class of organic triazine derivatives . Triazine derivatives are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM . This reaction is similar to other common amide coupling reactions involving activated carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H17ClN4O3 . The molecular weight of the compound is 276.72 .
Chemical Reactions Analysis
This compound is used for activation of carboxylic acids, particularly for amide synthesis . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . Despite primarily being used for amide synthesis, DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .
Physical And Chemical Properties Analysis
The compound is a powder form and has an assay of ≥97.0% (calculated on dry substance, AT) . It has a storage temperature of -20°C . The compound is also hygroscopic and heat sensitive .
Applications De Recherche Scientifique
Agent de réticulation pour les films de carboxyméthylcellulose dans l'emballage alimentaire
- Détails: Des chercheurs ont rapporté l'utilisation du DMTMM pour améliorer les propriétés physico-mécaniques des films de CMC. Ces films présentent une meilleure absorption d'humidité, une perméabilité à la vapeur d'eau, une solubilité dans l'eau et une résistance à l'huile. La combinaison optimale implique 5 % en poids de DMTMM et 50 % en poids de glycérol, ce qui se traduit par une excellente résistance à la traction et une élongation à la rupture .
Synthèse de 2-azétidinones
- Détails: Les chercheurs ont constaté que le DMTMM favorise efficacement cette réaction, offrant une méthode pratique pour accéder aux 2-azétidinones .
Fonctionnalisation de l'acide hyaluronique (AH)
- Détails: Dans une étude, le DMTMM a été utilisé pour greffer la propylamine et la butylamine sur l'AH, améliorant ainsi ses caractéristiques pour des applications spécifiques .
Agent de couplage peptidique
- Détails: Les chercheurs utilisent le DMTMM pour une synthèse et une purification efficaces des peptides .
Préparation d'esters
Synthèse d'amides
Mécanisme D'action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into other functional groups .
Mode of Action
The compound interacts with its targets through a process known as condensation . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The active ester formed in the reaction is highly reactive and can undergo a nucleophilic attack by an amine to form an amide, by an alcohol to form an ester, or by another nucleophile to form an anhydride .
Pharmacokinetics
The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These transformations are fundamental in organic chemistry and biochemistry, playing key roles in the synthesis of proteins, nucleic acids, and other biomolecules.
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide is influenced by environmental factors such as the pH , temperature , and the presence of nucleophiles . For example, the compound is known to mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the compound’s reactivity suggests that it may be sensitive to environmental conditions that could lead to its degradation .
Safety and Hazards
The compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to not breathe dusts or mists, not eat, drink or smoke when using this product, and to wash skin thoroughly after handling . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)5-12-9(16)7-3-4-19-6-7/h3-4,6H,5H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCWHFPPMDBJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)






